11,12-Dihydrotrenbolone acetate
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Overview
Description
11,12-Dihydrotrenbolone acetate is a synthetic anabolic steroid derived from trenbolone. It is known for its potent anabolic and androgenic properties, making it a significant compound in veterinary medicine, particularly for promoting muscle growth in livestock . The molecular formula of this compound is C20H26O3, and it has a molecular weight of 314.4186 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dihydrotrenbolone acetate typically involves the following steps:
Starting Material: The process begins with 3-ethylenedioxy-estra-Δ5,10, Δ9,11-dien-17-one.
Reduction: The keto group at position 17 is reduced to an alcohol.
Hydrolysis: The ketal group at position 3 is hydrolyzed.
Oxidative Dehydrogenation: This step is performed to form the desired structure.
Acetylation: Finally, acetylation is performed on the alcohol at position 17 to yield this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves cheap and easily available raw materials, simple reaction control, minimal byproducts, and easy purification, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 11,12-Dihydrotrenbolone acetate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of keto groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
11,12-Dihydrotrenbolone acetate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: Investigated for its effects on muscle growth and protein synthesis in various biological models.
Medicine: Explored for potential therapeutic applications in muscle-wasting diseases and other conditions requiring anabolic support.
Mechanism of Action
11,12-Dihydrotrenbolone acetate exerts its effects primarily through its interaction with androgen receptors. It binds to these receptors with high affinity, leading to increased nitrogen uptake by muscles and enhanced protein synthesis. This results in significant muscle growth and anabolic effects . The compound also exhibits progestogenic effects and weak glucocorticoid activity, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Trenbolone Acetate: A closely related compound with similar anabolic and androgenic properties.
Nandrolone: Another anabolic steroid with a different structural modification but comparable effects on muscle growth.
Testosterone: The primary natural androgen with which synthetic anabolic steroids are often compared.
Uniqueness: 11,12-Dihydrotrenbolone acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its high binding affinity for androgen receptors and potent anabolic effects make it particularly effective in promoting muscle growth in livestock .
Properties
CAS No. |
53303-85-8 |
---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,17-19H,3-10H2,1-2H3/t17-,18+,19+,20+/m1/s1 |
InChI Key |
ZUWDYAZGCWWJAG-FYQPLNBISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C |
Origin of Product |
United States |
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